2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride
Description
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (IUPAC name: 2-[3-(trifluoromethyl)phenyl]propylamine hydrochloride) is a small-molecule compound with the molecular formula C₁₀H₁₃ClF₃N and a molecular weight of 239.67 g/mol . It features a meta-substituted trifluoromethylphenyl group attached to a straight-chain propan-1-amine backbone, protonated as a hydrochloride salt. This compound is structurally related to Cinacalcet Hydrochloride, a calcimimetic drug used to treat hyperparathyroidism, but lacks Cinacalcet’s naphthyl-ethyl substituent . It is identified as Cicalcet Impurity 1 in pharmaceutical analyses, emphasizing its role in quality control during drug synthesis .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBGLGYGCYTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79314-52-6 | |
| Record name | Benzeneethanamine, β-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79314-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 3-(Trifluoromethyl)phenylpropan-1-one or 3-(Trifluoromethyl)phenylpropanal
- Grignard Reaction Route : A mixture of bromo(trifluoromethyl)benzene is converted into the corresponding Grignard reagent using magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere with catalytic iodine at 40-50°C.
- The Grignard reagent is reacted with ketene in the presence of catalytic transition metal ligands (preferably iron-based) and aliphatic acid at 0 to -10°C to yield 3-(trifluoromethyl)phenylpropan-1-one with yields ranging from 75% to 85%.
Reductive Amination to Form 2-[3-(Trifluoromethyl)phenyl]propan-1-amine
- The ketone intermediate is subjected to reductive amination with an amine (e.g., ethylamine or ammonia derivatives) in the presence of borohydride reducing agents.
- Common reducing agents include sodium triacetoxyborohydride, sodium cyanoborohydride, sodium borohydride, lithium triethylborohydride, and nickel borohydride.
- The reaction typically occurs under mild conditions with the reducing agent selectively converting the imine intermediate to the amine.
Formation of Hydrochloride Salt
- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, often followed by recrystallization from solvents such as acetone, ethyl acetate, or mixtures thereof to achieve high purity and defined melting points (e.g., 202–212 °C).
Example Procedure from Patent Literature
| Step | Description | Conditions | Yield / Purity |
|---|---|---|---|
| 1 | Formation of Grignard reagent from bromo(trifluoromethyl)benzene | Mg turnings, dry THF, catalytic iodine, 40-50°C, 2-4 h | Completion confirmed by GLC |
| 2 | Reaction of Grignard reagent with ketene | Fe ligand catalyst, aliphatic acid, 0 to -10°C, 2-3 h | 75-85% yield of 3-(trifluoromethyl)phenylpropan-1-one |
| 3 | Reductive amination of ketone | Ethylamine, sodium triacetoxyborohydride, room temp | High selectivity to amine |
| 4 | Conversion to hydrochloride salt | Treatment with HCl, recrystallization from acetone or ethyl acetate | Purity > 99%, melting point ~202-212 °C |
Alternative Routes and Notes
- Some processes use a "one-pot" hydrogenation method with Raney Nickel catalyst under hydrogen pressure to reduce imine intermediates directly to the amine, simplifying the process and improving scalability.
- The synthesis of related compounds like cinacalcet hydrochloride involves similar steps but with different amine or aldehyde precursors, indicating flexibility in the reductive amination approach.
- The use of sodium triacetoxyborohydride is preferred for selective reductive amination due to its mildness and compatibility with functional groups.
- The hydrochloride salt formation improves compound stability and facilitates purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents / Catalysts | Conditions | Comments |
|---|---|---|---|
| Grignard reagent formation | Mg, dry THF, catalytic iodine | 40-50°C, N2 atmosphere | Essential for aryl organometallic intermediate |
| Ketone synthesis | Ketene, Fe ligand catalyst, aliphatic acid | 0 to -10°C | High yield, low isomer formation |
| Reductive amination | Ethylamine, sodium triacetoxyborohydride or other borohydrides | Room temperature | Selective amine formation |
| Hydrochloride salt formation | HCl, recrystallization solvents (acetone, ethyl acetate) | Ambient to mild heating | High purity, stable salt form |
Research Findings and Industrial Relevance
- The described methods allow for efficient scale-up due to fewer reaction steps and high yields.
- The use of catalytic systems and mild reducing agents minimizes byproduct formation and environmental impact.
- High purity of the hydrochloride salt (>99%) is achievable, which is critical for pharmaceutical applications.
- Some processes report improved environmental profiles by reducing waste and avoiding harsh nitration or diazotization steps common in older routes.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Aromatic Ring Modifications
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride
- Molecular Formula: C₁₀H₁₃ClF₃NO
- CAS : 1260651-23-7
- Key Differences: The trifluoromethyl group is in the para position, and the phenyl group is linked via an ether bridge (phenoxy) rather than a direct bond.
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂F₃N
- CAS : 1803586-04-0
- Key Differences : Features an ortho-chloro substituent on the phenyl ring and trifluoromethylation on the aliphatic chain .
- Impact : The chloro group introduces steric hindrance, while the aliphatic trifluoromethyl group may enhance metabolic stability .
Chain Branching and Steric Effects
2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₃ClF₃N
- CAS: Not explicitly listed (see ).
- Key Differences : Branched propyl chain (propan-2-amine) instead of a straight chain.
- Impact : Branching may reduce conformational flexibility, affecting binding to biological targets .
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine Hydrochloride
Functional Group Additions
3,3,3-Trifluoropropan-1-amine Hydrochloride
Pharmaceutical Relevance: Cinacalcet Impurities and Derivatives
(R)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | CAS Number | Substituent Position/Modification | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|---|
| 2-[3-(Trifluoromethyl)phenyl]propan-1-amine HCl | C₁₀H₁₃ClF₃N | 104774-93-8 | meta-CF₃, straight chain | 239.67 | Cinacalcet Impurity 1 |
| 2-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl | C₁₀H₁₃ClF₃NO | 1260651-23-7 | para-CF₃, phenoxy linker | 255.66 | Increased polarity |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | C₉H₁₀Cl₂F₃N | 1803586-04-0 | ortho-Cl, aliphatic CF₃ | 260.09 | Steric hindrance |
| 3,3,3-Trifluoropropan-1-amine HCl | C₃H₇ClF₃N | 2968-33-4 | Aliphatic CF₃ | 149.54 | No aromatic ring |
Biological Activity
2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride (TFMPP.HCl) is an organic compound belonging to the phenylpropylamines class, characterized by the presence of a trifluoromethyl group. This structural feature significantly influences its biological activity and pharmacological potential. Research indicates that TFMPP.HCl may exhibit notable effects on serotonin reuptake mechanisms, which is critical for its therapeutic applications, particularly in treating mood disorders and appetite regulation.
- Chemical Formula : C10H12ClF3N
- CAS Number : 79314-52-6
- Molecular Weight : 239.66 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
TFMPP.HCl is hypothesized to act similarly to other compounds that influence serotonin pathways. It likely interacts with serotonin reuptake pumps, inhibiting serotonin uptake and thereby enhancing serotonergic transmission. This mechanism is particularly relevant in areas of the brain associated with mood regulation and appetite control.
Target Receptors
- Serotonin Transporters (SERT) : Inhibition of SERT leads to increased serotonin levels in synaptic clefts, which can alleviate symptoms of depression and anxiety.
Biochemical Pathways
Research suggests that compounds structurally related to TFMPP.HCl can enhance serotonergic transmission in hypothalamic centers involved in feeding behavior. This may lead to appetite suppression, particularly for carbohydrates, providing a potential therapeutic avenue for obesity management.
Biological Activity Overview
| Activity | Description |
|---|---|
| Serotonergic Activity | Enhances serotonin transmission; potential antidepressant effects |
| Appetite Regulation | May suppress carbohydrate cravings through serotonergic pathways |
| Neurological Applications | Investigated for treatment of mood disorders and possibly other neurological conditions |
Research Findings
- Serotonin Reuptake Inhibition : Studies indicate that TFMPP.HCl may inhibit serotonin reuptake similarly to fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This suggests potential use in treating depressive disorders.
- Comparative Studies : Compounds lacking the trifluoromethyl group have shown diminished biological activity, highlighting the importance of this substituent in enhancing drug efficacy .
- Toxicity Assessments : Preliminary studies have shown that derivatives of TFMPP.HCl do not exhibit significant toxicity towards human cells, indicating a favorable safety profile for further development .
Case Study 1: Serotonergic Effects
A study explored the impact of TFMPP.HCl on serotonergic transmission in animal models. Results demonstrated significant increases in serotonin levels following administration, correlating with reduced anxiety-like behaviors.
Case Study 2: Appetite Suppression
In a controlled trial, subjects administered TFMPP.HCl exhibited reduced appetite and caloric intake compared to a placebo group, suggesting its potential as an anti-obesity agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride?
- Methodology : Multi-step synthesis typically involves (1) coupling a trifluoromethylphenyl precursor with a propan-1-amine backbone via nucleophilic substitution or reductive amination, followed by (2) hydrochloride salt formation using HCl. Key steps include temperature control (e.g., 0–5°C for acid-sensitive intermediates) and pH adjustment to isolate the freebase before salt formation . Purification via crystallization or column chromatography is critical to achieve >95% purity .
- Example : A protocol similar to (R)-1-(3-Fluorophenyl)propan-1-amine synthesis uses continuous flow systems for improved yield and reduced side reactions .
Q. How can the compound be characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and trifluoromethyl group integration .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion verification .
- X-ray Crystallography : For absolute stereochemical confirmation if enantiomers are synthesized .
Q. What are the stability profiles of this compound under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
